Schisantherin D

Übersicht

Beschreibung

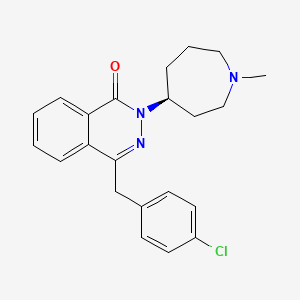

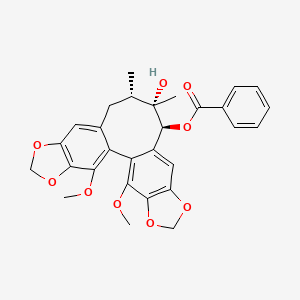

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera . It exhibits anti-HIV replication activities and inhibits endothelin receptor B (ETBR). It also has hepatoprotective effects .

Synthesis Analysis

The synthesis of this compound involves a complex metabolic pathway. A study on the medicinal plant Schisandra sphenanthera revealed that lignans were preferentially enriched in fruit and roots . According to weighted gene co-expression network analysis, several genes can be related to the accumulation of lignans in S. sphenanthera fruit and roots .

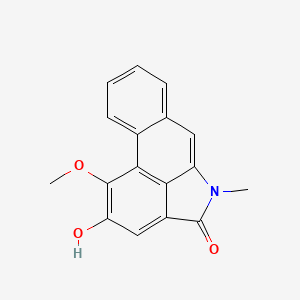

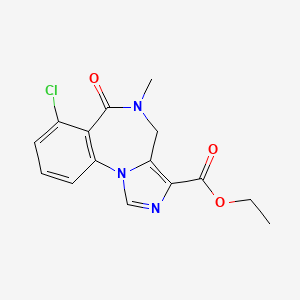

Molecular Structure Analysis

The molecular structure of this compound is part of the dibenzocyclooctadiene lignans, which are the main active constituents of Schisandra chinensis . The schisandrin content serves as the benchmark for assessing the quality of Schisandra chinensis .

Wissenschaftliche Forschungsanwendungen

Antioxidative und entzündungshemmende Aktivitäten

Schisantherin D, zusammen mit anderen aktiven Substanzen wie Gomisin D, Schisandrol B, Kadsuranin und Kadlongilacton F, findet sich in den Wurzeln von Schisandra chinensis . Diese Substanzen unterstützen die materielle Grundlage für die höheren antioxidativen und entzündungshemmenden Aktivitäten, die in Wurzelextrakten im Vergleich zu Früchten gefunden werden .

Hepatoprotektive Eigenschaften

Schisandra chinensis-Fruchtextrakte, die this compound enthalten, werden in der Medizin aufgrund ihrer wertvollen biologischen Eigenschaften, einschließlich hepatoprotektiver Wirkungen, verwendet . Dies deutet darauf hin, dass this compound eine Rolle beim Schutz der Leber spielen könnte.

Adaptogene und ergogene Wirkungen

Die Fruchtextrakte von Schisandra chinensis, die this compound enthalten, sind für ihre adaptogenen und ergogenen Eigenschaften bekannt . Diese Eigenschaften helfen dem Körper, sich an Stress anzupassen und die körperliche Leistung zu verbessern.

Antikrebs-Eigenschaften

Schisandra chinensis-Fruchtextrakte, die this compound enthalten, wurden auf ihre Antikrebs-Eigenschaften untersucht . Dies deutet auf mögliche Anwendungen von this compound in der Krebsforschung hin.

Anti-Ulkus-Eigenschaften

Schisandra chinensis-Fruchtextrakte, einschließlich this compound, wurden auf ihre Anti-Ulkus-Eigenschaften untersucht . Dies deutet auf mögliche Anwendungen von this compound bei der Behandlung und Vorbeugung von Geschwüren hin.

Entgiftende Wirkungen

Schisandra chinensis-Fruchtextrakte, die this compound enthalten, sind für ihre entgiftenden Wirkungen bekannt . Dies deutet darauf hin, dass this compound eine Rolle bei Entgiftungsprozessen spielen könnte.

Wirkmechanismus

Target of Action

Schisantherin D, a dibenzocyclooctadiene lignan derived from the Schisandra genus, has been found to exhibit a variety of pharmacological effects .

Mode of Action

This compound interacts with its targets to exert various pharmacological effects. It has been suggested that this compound operates through the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The implicated pathways are predominantly associated with nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and various other pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, cell cycle regulation, and oxidative stress .

Pharmacokinetics

This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways . In vitro studies have shown that this compound modulates expressions of liver fibrosis (LF)-related proteins .

Action Environment

The quality of this compound, indicated by the composition and contents of secondary metabolites, is closely related to environmental factors, such as regional climate and soil conditions . Future climate scenarios predict a shift in the distribution of this compound, which could influence its action, efficacy, and stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Schisantherin D plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the endothelin receptor B (ETBR) . The nature of these interactions involves the inhibition of ETBR, contributing to its hepatoprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ETBR, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules like ETBR. It exerts its effects at the molecular level through enzyme inhibition, leading to changes in gene expression .

Eigenschaften

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJVRVFUGSAJF-SSEZWIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316924 | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-82-4 | |

| Record name | Schisantherin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with Schisantherin D?

A1: this compound has demonstrated significant antihepatotoxic activity. Studies have shown it can protect primary rat hepatocytes from damage induced by carbon tetrachloride (CCl4) and galactosamine (GalN). [, , ]

Q2: Which plant species are known sources of this compound?

A2: this compound is primarily isolated from the fruits of the Schisandra genus, particularly Schisandra chinensis (also known as Wu Wei Zi). [, , , , , ] It has also been found in Kadsura japonica and Kadsura interior. [, ]

Q3: Is there any information about the mechanism behind this compound's protective effect on the liver?

A3: While the exact mechanism is not fully elucidated, research suggests that the methylenedioxy group present in the dibenzocyclooctadiene skeleton of this compound might play a crucial role in its antihepatotoxic activity. []

Q4: Are there any structure-activity relationship studies available for this compound or related compounds?

A4: Yes, some studies suggest that the presence and position of methoxy groups in this compound and related lignans influence their antioxidative activity. Specifically, demethylation of these methoxy groups to form phenolic hydroxyl groups appears to be important for their protective effects against erythrocyte membrane peroxidation. []

Q5: Have there been any studies investigating this compound's activity against specific diseases?

A5: Research has shown that this compound exhibits anti-HIV activity in vitro, inhibiting HIV replication with an EC50 value of 0.5 micrograms/mL. [] Additionally, other Schisandra chinensis extracts have been traditionally used to lower serum glutamic-pyruric transaminase (SGPT) levels in patients with hepatitis, suggesting potential therapeutic benefits for liver disease. []

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and electrospray ionization-mass spectrometry (ESI-MS), are widely used to analyze this compound in plant extracts and formulations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)